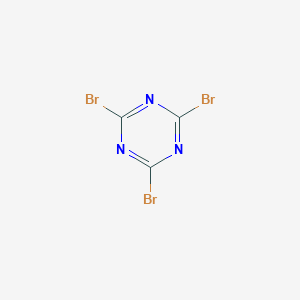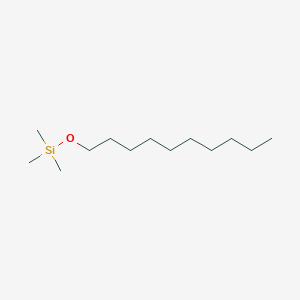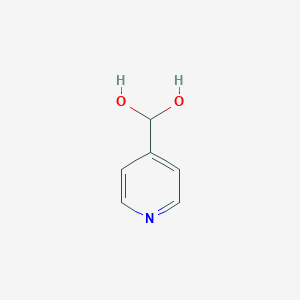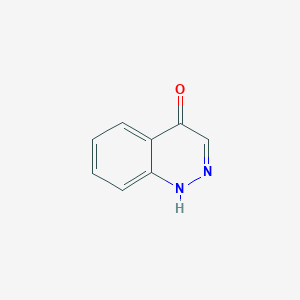
Cinnolin-4-ol
描述
4-Cinnolinol (4-CN) is a heterocyclic aromatic compound that has been studied for its potential medical and scientific applications. 4-CN is a colorless, crystalline solid with a melting point of 152-154°C. It is soluble in organic solvents such as ethanol and ethyl acetate, but insoluble in water. 4-CN is a structural analog of cinnoline, which is a naturally occurring compound found in various plants. 4-CN has been studied for its potential uses in the fields of medicine, pharmacology, and biochemistry.
科学研究应用
药物性质
噌啉核是一个非常重要的双环杂环,它被用作许多具有有趣药物性质的化合物的结构亚基 . 噌啉衍生物具有广泛的药理活性 .
抗菌活性
已发现噌啉衍生物具有抗菌性能 . 这使得它们在开发新的抗菌药物方面很有价值。
抗真菌活性
除了它们的抗菌性能之外,噌啉衍生物还显示出抗真菌活性 . 这表明其在治疗真菌感染方面具有潜在的应用。
抗疟活性
已发现噌啉衍生物具有抗疟活性 . 这对于开发新的疟疾治疗方法至关重要。
抗炎和镇痛活性
已发现噌啉衍生物具有抗炎和镇痛活性 . 这表明其在治疗涉及炎症和疼痛的疾病方面具有潜在的应用。
抗焦虑活性
已发现噌啉衍生物具有抗焦虑活性 . 这表明其在治疗焦虑症方面具有潜在的应用。
抗肿瘤活性
许多噌啉衍生物,例如在 C-9 位具有 N-哌嗪基部分的 9-取代-4,10-二甲基吡喃并[2,3-f]噌啉-2-酮、6-取代-4-甲基-3-(4-芳基哌嗪-1-基)噌啉、六氢噌啉和吡唑并[4,3-c]噌啉衍生物,在体外合成并评价了它们的抗肿瘤活性 .
化学合成
最近,金属催化的 C-C 和 C-N 键形成反应已成为合成噌啉衍生物的有效工具 . 这表明噌啉衍生物在化学合成中的重要性。
作用机制
Cinnolin-4-ol, also known as 4-Cinnolinol or CINNOLIN-4(1H)-ONE, is a compound of significant interest in the field of medicinal chemistry due to its diverse pharmacological activities . This article aims to provide an overview of the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound derivatives have been found to inhibit the activity of human neutrophil elastase (HNE), a serine protease that plays a crucial role in many physiological processes . The compound’s interaction with HNE represents its primary target of action .
Mode of Action
This compound derivatives act as reversible competitive inhibitors of HNE . They bind to the active site of the enzyme, preventing it from catalyzing its substrate. This interaction leads to a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of HNE by this compound impacts several biochemical pathways. HNE is involved in many physiological processes, including blood coagulation, apoptosis, and inflammation . By inhibiting HNE, this compound can potentially modulate these processes.
Result of Action
The inhibition of HNE by this compound can lead to various molecular and cellular effects. Given HNE’s role in physiological processes such as inflammation and apoptosis, the compound’s action could potentially modulate these processes .
生化分析
Biochemical Properties
Cinnolin-4-ol derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities
Cellular Effects
Cinnoline derivatives, which include this compound, have been shown to have a significant growth inhibition effect on various types of cancer cells .
Molecular Mechanism
Some cinnoline derivatives have been shown to exhibit high receptor binding affinity, suggesting potential binding interactions with biomolecules .
属性
IUPAC Name |
1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBERDMCRCVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236364 | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875-66-1, 18514-84-6 | |
| Record name | 4-Cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cinnolinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydrocinnolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the predominant tautomeric form of Cinnolin-4-ol in solution?
A1: NMR studies have definitively shown that this compound (also known as Cinnolin-4(1H)-one or 4-Cinnolinol) exists primarily in the Cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide solution. This was confirmed by comparing its NMR spectra with those of its O-methyl and N-methyl derivatives. []
Q2: Can Cinnolin-4(1H)-one be synthesized efficiently?
A2: Yes, a practical synthetic route involves the base-catalyzed cyclization of 2-nitrophenacylidene phenylhydrazones. This reaction proceeds via intramolecular nucleophilic displacement of the nitro group, efficiently yielding 3-substituted 1-phenylcinnolin-4(1H)-ones. []
Q3: How does the structure of Cinnolin-4(1H)-one derivatives impact their interaction with human neutrophil elastase (HNE)?
A3: Cinnoline derivatives can act as reversible competitive inhibitors of HNE. [] Molecular docking studies reveal that the interaction depends on the substituent at the C-4 position:
Q4: Has the anti-inflammatory potential of Cinnolin-4(1H)-one derivatives been investigated?
A4: Yes, certain substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones, incorporating the Cinnolin-4(1H)-one moiety, have demonstrated promising anti-inflammatory activity in the carrageenan-induced paw edema test in rats. []
Q5: Are there any studies exploring the central nervous system (CNS) activity of Cinnolin-4(1H)-one derivatives?
A5: Yes, cinnolinylisobenzofuranones, which are essentially 1-(3-phthalidyl)cinnolin-4(1H)-ones, have been synthesized and evaluated for CNS activity. These compounds were found to induce a loss of muscular control in mice. [, ]
Q6: What are the electrochemical properties of Cinnolin-4(1H)-one?
A6: Computational studies using Density Functional Theory (DFT) have shed light on the redox behavior of Cinnolin-4(1H)-one in the aqueous phase. Notably, Cinnolin-4(1H)-one exhibits a lower reduction potential compared to its 2,3-dihydro derivative. []
Q7: Have any Cinnolin-4(1H)-one derivatives shown potential as dual inhibitors?
A7: Yes, 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline derivatives have been identified as potential dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP). These enzymes are implicated in metabolic disorders. []
Q8: Are there any applications of Cinnolin-4(1H)-one derivatives in medicinal chemistry?
A8: Research suggests potential applications in:
- Anti-malarial agents: Derivatives like 4-(4-diethylamino-1-methylbutylamino)-3-phenylquinolines, synthesized using this compound 1-oxides, have shown antimalarial activity in mice and chicks. []
- Anti-inflammatory and analgesic agents: Certain substituted pyrazolo[3,4-d]pyrimidin-4-ones incorporating the Cinnolin-4(1H)-one moiety have demonstrated promising anti-inflammatory activity. []
- Dual PTP1B/TC-PTP inhibitors: 3-(Hydroxymethyl)cinnoline-4(1H)-ones are being explored as potential therapeutics for metabolic disorders due to their dual inhibitory activity against PTP1B and TC-PTP. []
Q9: What is known about the metabolism of Cinnolin-4(1H)-one?
A9: While specific metabolic pathways haven't been extensively detailed within the provided research, oxidation of related compounds like 5- and 8-nitrocinnoline, leading to the formation of various oxides and indazole derivatives, suggests potential metabolic transformations for Cinnolin-4(1H)-one as well. []
Q10: What analytical techniques are commonly used to characterize Cinnolin-4(1H)-one and its derivatives?
A10: Commonly employed techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This is crucial for structural elucidation, particularly for distinguishing between tautomers and analyzing the effects of substituents. [, ]
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, ]
- Mass spectrometry: Used for determining molecular weight and analyzing fragmentation patterns. []
- Elemental analysis: Confirms the elemental composition of the synthesized compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



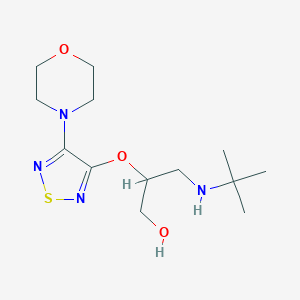
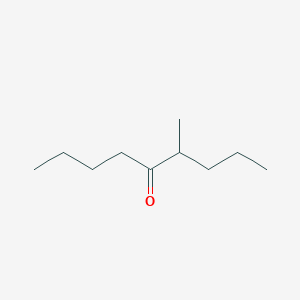
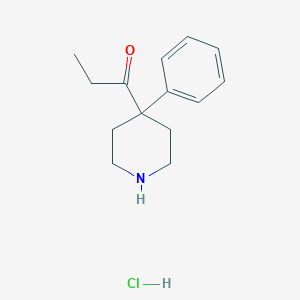
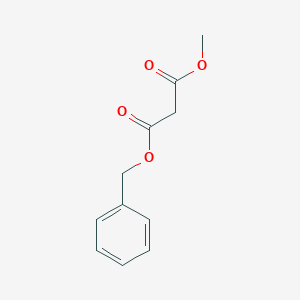

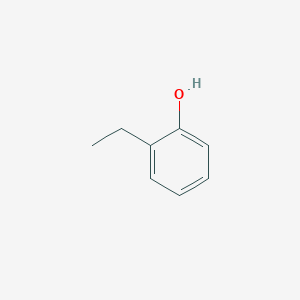

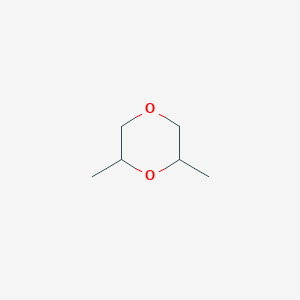
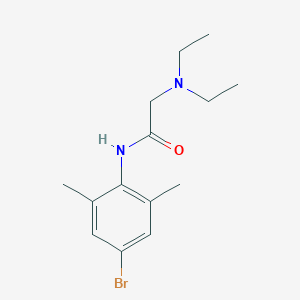
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
